molecular formula C10H18O<br>C10H18O<br>(CH3)2C=CH(CH2)2C(CH3)(OH)CH=CH2 B1675412 Linalool CAS No. 78-70-6

Linalool

Cat. No.: B1675412
CAS No.: 78-70-6
M. Wt: 154.25 g/mol
InChI Key: CDOSHBSSFJOMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Linalool, also known as 3,7-dimethylocta-1,6-dien-3-ol, is a naturally occurring terpene alcohol found in many flowers and spice plants. It is an acyclic monoterpenoid and is widely recognized for its pleasant floral scent with a hint of spiciness. This compound is a colorless oil and is a major component of essential oils from over 200 plant species, including lavender, mint, cinnamon, and coriander . It has multiple commercial applications, primarily in the fragrance and flavor industries, as well as in aromatherapy and as an ingredient in various health and beauty products .

Mechanism of Action

Target of Action

Linalool, a monoterpene alcohol found in essential oils, primarily targets bacterial cells and cancer cells . It exhibits strong antibacterial activity against various bacteria, including Pseudomonas fluorescens . In cancer cells, this compound induces apoptosis via oxidative stress .

Mode of Action

This compound interacts with its targets primarily by causing damage to the cell membrane structure, leading to leakage of intracellular macromolecules . It also affects the activity of certain intracellular enzymes, inhibiting enzyme activity associated with the TCA cycle and glycolysis pathway . In cancer cells, this compound induces apoptosis via oxidative stress .

Biochemical Pathways

This compound affects several biochemical pathways. In bacterial cells, it leads to metabolic dysfunction and inhibits energy synthesis by decreasing the activity of enzymes such as succinate dehydrogenase (SDH), malate dehydrogenase (MDH), pyruvate kinase (PK), and ATPase . It also inhibits cellular respiration by affecting the activity of respiratory chain dehydrogenase . In the case of cancer cells, this compound induces apoptosis via oxidative stress .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). During inhalation, maximum transfer of this compound to the brain occurs after 90 minutes . This compound-loaded nanostructured lipid carriers (LL-NLCs) have been developed to improve the bioavailability of this compound . These carriers have shown better pharmacokinetic parameters than this compound alone, including higher maximum concentration (Cmax) and area under the curve (AUC), indicating improved bioavailability .

Result of Action

The action of this compound results in several molecular and cellular effects. In bacterial cells, it causes membrane damage, metabolic dysfunction, and inhibition of energy synthesis, leading to cell death . In cancer cells, this compound induces apoptosis via oxidative stress, protecting normal cells . It also exerts antimicrobial effects through disruption of cell membranes .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the strong indoor emission coupled with slow consumption rates can lead to significant health risks in an indoor environment . In outdoor uses, this compound only affects biting insects, while other non-target insects are unaffected . Therefore, the environment plays a crucial role in determining the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Linalool is biosynthesized as a result of respective this compound synthase and nerolidol synthase, or a single this compound/nerolidol synthase . It interacts with enzymes such as this compound/nerolidol synthase (PamTps1) from Plectranthus amboinicus . The biochemical properties of PamTps1 were analyzed, and its 3D homology model with the docking positions of its substrates, geranyl pyrophosphate (C10) and farnesyl pyrophosphate (C15) in the active site were constructed .

Cellular Effects

This compound has been reported to have various pharmacological activities like anti-cholesterol, antibacterial, sedative, anxiolytic, anticonvulsant, anesthetic, analgesic, anti-inflammatory, antioxidant, and antimicrobial . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The dual substrates use by PamTps1 was hypothesized to be possible due to the architecture and residues lining the catalytic site that can accommodate larger substrate (FPP) as demonstrated by the protein modeling and docking analysis .

Temporal Effects in Laboratory Settings

The changes in the effects of this compound over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the cytosolic mevalonate (MVA) pathway or the plastidial methylerythritol phosphate (MEP) pathway, where the precursors are converted into structurally diverse terpenoids by the family of terpene synthases (TPSs) .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Linalool can be synthesized through several methods. One common approach involves the selective catalytic hydrogenation of dehydrothis compound using catalysts such as palladium, rhodium, platinum, or nickel, often supported on carriers like aluminum oxide or calcium carbonate . The process may be further modified with elements like lead, bismuth, manganese, and compounds such as pyridine, quinoline, and sulfur.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from essential oils of plants like lavender and coriander. The extraction process includes steam distillation, where the plant material is subjected to steam, causing the essential oils to evaporate. The vapor is then condensed and collected, yielding this compound along with other components of the essential oil .

Chemical Reactions Analysis

Types of Reactions: Linalool undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

    This compound Oxide: Formed through oxidation, exists in cis and trans isomers.

    Tetrahydrothis compound: Formed through reduction.

    Linalyl Acetate: Formed through esterification.

Scientific Research Applications

Linalool has a wide range of scientific research applications across various fields:

Chemistry:

  • Used as a precursor in the synthesis of other chemical compounds.
  • Studied for its chiral properties and enantiomeric forms.

Biology:

  • Investigated for its role in plant defense mechanisms and as an attractant for pollinators.

Medicine:

Industry:

Comparison with Similar Compounds

Linalool is often compared with other similar compounds, such as:

Geraniol:

Linalyl Acetate:

Terpineol:

This compound’s unique combination of pleasant scent, biological activities, and versatility in various applications makes it a valuable compound in multiple industries.

Properties

IUPAC Name

3,7-dimethylocta-1,6-dien-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOSHBSSFJOMGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7025502
Record name Linalool
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7025502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,7-Dimethyl-1,6-octadien-3-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036100
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

194.00 to 197.00 °C. @ 760.00 mm Hg
Record name 3,7-Dimethyl-1,6-octadien-3-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036100
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.59 mg/mL at 25 °C
Record name 3,7-Dimethyl-1,6-octadien-3-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036100
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

78-70-6
Record name (±)-Linalool
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Linalool
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Linalool
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3789
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Linalool
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7025502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LINALOOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D81QY6I88E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,7-Dimethyl-1,6-octadien-3-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036100
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name 3,7-Dimethyl-1,6-octadien-3-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036100
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

In a 300 ml pressure reactor, 10 g of the Ru catalyst as described in the catalyst production example were placed in a catalyst basket insert and 150 g (0.99 mol) of dehydrolinalool were added. The hydrogenation was carried out using pure hydrogen at a constant pressure of 40 bar and a temperature of 80° C. After a reaction time of 4 hours, the reactor was vented. The conversion of dehydrolinalool was 95% and linalool was obtained in a selectivity of 90%.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Ru
Quantity
10 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

Example 1, general preparative scale procedure for synthesis of 1 from linalool: Reactions were run with 0.1 mol % of the Hoveyda-Grubbs 2nd generation catalyst. The catalyst was stored in the glove box and the required amount was removed in a round bottom flask charged with a stirbar, and sealed with a septum. Linalool was transferred via syringe into the RBF containing the catalyst. At this point the flask was vented through an oil bubbler and within 30 seconds vigorous bubbling began while stirring at room temperature. The bubbling continued for 30-45 minutes and then ceased. Once bubbling had stopped air was bubbled into the reaction mixture for 15 minutes to ensure the catalyst was inactive. 1H NMR of the crude reaction mixture showed 100% conversion of starting linalool. The product was immediately vacuum transferred (1 torr) to a chilled flask (−78° C.). After transfer the product was sealed under nitrogen and stored at room temperature. The product was analyzed via NMR. 1H NMR (CDCl)Cl3) δ: 1.29 (s, 3H), 1.84 (m, 2H), 2.23 (m, 1H), 2.37 (m, 1H), 2.57 (broad s, 1H), 5.65 (m, 214). FIG. 3. Representative 1H NMR of 1-methylcyclopent-2-enol produced by RCM of linalool.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

In the fully continuous process variant, catalyst and geraniol or nerol, or a mixture of geraniol and nerol, are simultaneously and continuously metered into a continuous reactor and linalool which is formed is continuously distilled off. In addition, high boilers are discharged by likewise continuously withdrawing a fractional amount of the reactor contents and removing the geraniol, nerol and linalool products of value still present in this fraction from high boilers formed during the reaction by distillation, for example by a simple evaporation or using a column. The involatile catalyst either remains in the high boilers which are fed to a disposal operation, or it may be precipitated from the high boilers by cooling, removed and reused again. The products of value which have been distilled off are recycled back into the reactor.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 1,5-dimethylcyclooct-1-en-5-ol (prepared as in Example II (b) 100, cyclohexane and n-hexadecane in the volume ratio 1:2:1 was passed at a rate of 12 ml/hour together with nitrogen gas at one 1/hour through a 30 cm quartz glass tube filled with 3 mm sodium glass beads at 540° C. It was shown by GLC that under these conditions the conversion of starting material was 39% and the selectivity to the required product was 87%. The alpha-linalool was recovered by distillation b.p. 91°-92° C. at 20 mm Hg.
Name
1,5-dimethylcyclooct-1-en-5-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example II ( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Linalool
Reactant of Route 2
Linalool
Reactant of Route 3
Reactant of Route 3
Linalool
Reactant of Route 4
Reactant of Route 4
Linalool
Reactant of Route 5
Linalool
Reactant of Route 6
Linalool

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.